molecular formula C17H16N4OS B2728393 1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole CAS No. 1798518-11-2

1-{1-[4-(thiophen-3-yl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole

Cat. No.: B2728393
CAS No.: 1798518-11-2
M. Wt: 324.4
InChI Key: FSZUOGAQJZFZIZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, a thiophene ring, and a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, pyrrolidine, thiophene, and phenyl groups. For example, the 1,2,3-triazole ring can participate in various reactions such as nucleophilic substitution, reduction, and oxidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Isomorphous Structures and Disorder : Research has shown that isomorphous structures of related compounds demonstrate significant disorder, impacting the quality of structural descriptions and complicating automatic isomorphism detection during data mining in databases like the Cambridge Structural Database (Rajni Swamy et al., 2013).

Medicinal Chemistry and Drug Discovery

  • P2X7 Antagonist for Mood Disorders : A study developed a dipolar cycloaddition reaction to access novel P2X7 antagonists for mood disorders, showcasing the potential of related compounds in therapeutic applications (Chrovian et al., 2018).
  • Antibacterial and Antimycobacterial Activities : A library of dihydropyrrolone conjugates was investigated for antibacterial, antifungal, and antimycobacterial activities, demonstrating good to moderate efficacy, suggesting the potential of similar compounds in antimicrobial research (Pandya et al., 2019).

Material Science and Catalysis

  • Boric Acid Ester Intermediates : Studies on boric acid ester intermediates with benzene rings indicate their significance in crystallography and conformational analyses, contributing to the understanding of molecular structures and properties (Huang et al., 2021).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibitors : Triazole derivatives have been evaluated as corrosion inhibitors for mild steel in acidic mediums, showcasing the application of similar compounds in protecting metal surfaces (Ma et al., 2017).

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its properties for potential therapeutic applications .

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c22-17(20-8-5-16(11-20)21-9-7-18-19-21)14-3-1-13(2-4-14)15-6-10-23-12-15/h1-4,6-7,9-10,12,16H,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUOGAQJZFZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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